![molecular formula C13H16FN5O B3037410 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone CAS No. 478032-09-6](/img/structure/B3037410.png)
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
Overview
Description
Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry, to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reagents and conditions required for these reactions and the products that are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Catalytic Synthesis
- A study by Moreno-Fuquen et al. (2019) demonstrates the use of a heterocyclic amide derivative in the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This process involves a microwave-assisted Fries rearrangement and is significant in the development of efficient synthetic routes for complex molecules (Moreno-Fuquen et al., 2019).
Chemical Structure Analysis
- Pozharskii et al. (2010) explored the structural properties of bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and related compounds. Their work, focusing on X-ray, NMR, and IR techniques, provides insight into the dynamic behavior and molecular conformations of these substances (Pozharskii et al., 2010).
Synthesis and Crystal Structure
- Cao et al. (2010) conducted a study on the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, contributing to the understanding of the crystallographic aspects of similar compounds (Cao et al., 2010).
Anticoronavirus and Antitumoral Activity
- Jilloju et al. (2021) synthesized a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones. They found that these compounds exhibit promising in vitro anticoronavirus and antitumoral activity, indicating potential medical applications (Jilloju et al., 2021).
Energetic Oxidizer Research
- Zhao et al. (2019) synthesized bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, which was found to be a high-density green energetic oxidizer. This compound could potentially replace ammonium perchlorate in solid rocket propellants, showcasing its application in materials science and engineering (Zhao et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQNCKUDRHFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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